molecular formula C15H20O5 B12652861 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid

Cat. No.: B12652861
M. Wt: 280.32 g/mol
InChI Key: NMSLNMNMRHUGDL-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is a chemical compound with the molecular formula C15H22O5 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tert-butoxy group and an oxobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol and subsequent oxidation reactions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of a catalyst such as manganese acetate (Mn(OAc)3·2H2O) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and manganese acetate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is unique due to its combination of tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-5-9-19-12-7-4-6-11(10-12)14(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18)

InChI Key

NMSLNMNMRHUGDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCOC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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